N,N-Diethyl-4-[(E)-[(4-methylphenyl)imino]methyl]aniline
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Overview
Description
N,N-Diethyl-4-[(E)-[(4-methylphenyl)imino]methyl]aniline is a Schiff base compound known for its distinctive azomethine group (–N=CH–). Schiff bases are widely recognized for their ease of synthesis and diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-[(E)-[(4-methylphenyl)imino]methyl]aniline typically involves a condensation reaction between N,N-diethylaniline and 4-methylbenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar condensation reactions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-4-[(E)-[(4-methylphenyl)imino]methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents are employed under controlled conditions.
Major Products Formed
Oxidation: N-oxides
Reduction: Corresponding amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
N,N-Diethyl-4-[(E)-[(4-methylphenyl)imino]methyl]aniline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of optoelectronic devices and as an antioxidant.
Mechanism of Action
The mechanism of action of N,N-Diethyl-4-[(E)-[(4-methylphenyl)imino]methyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The azomethine group plays a crucial role in forming stable complexes with metal ions, which can modulate biological activities. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-4-[(E)-[(4-methoxyphenyl)imino]methyl]aniline
- N,N-Diethyl-4-[(E)-[(4-fluorophenyl)imino]methyl]aniline
- N,N-Diethyl-4-[(E)-[(4-trifluoromethoxyphenyl)imino]methyl]aniline
Uniqueness
N,N-Diethyl-4-[(E)-[(4-methylphenyl)imino]methyl]aniline is unique due to its specific substitution pattern on the aromatic ring, which influences its chemical reactivity and biological activity. The presence of the 4-methyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets .
Properties
Molecular Formula |
C18H22N2 |
---|---|
Molecular Weight |
266.4 g/mol |
IUPAC Name |
N,N-diethyl-4-[(4-methylphenyl)iminomethyl]aniline |
InChI |
InChI=1S/C18H22N2/c1-4-20(5-2)18-12-8-16(9-13-18)14-19-17-10-6-15(3)7-11-17/h6-14H,4-5H2,1-3H3 |
InChI Key |
WDELWPGCUMDAOS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C |
Origin of Product |
United States |
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